molecular formula C10H11ClO2 B14780019 cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol

cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol

Cat. No.: B14780019
M. Wt: 198.64 g/mol
InChI Key: DKCJTXLPIPZGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative featuring a 4-chlorophenyl substituent at the 5-position and a hydroxyl group at the 3-position in a cis-configuration. The tetrahydrofuran core provides a constrained scaffold that can influence molecular interactions, while the 4-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

5-(4-chlorophenyl)oxolan-3-ol

InChI

InChI=1S/C10H11ClO2/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,9-10,12H,5-6H2

InChI Key

DKCJTXLPIPZGBG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable diol in the presence of an acid catalyst to form the tetrahydrofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and specific catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a fully saturated tetrahydrofuran ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formation of 5-(4-chlorophenyl)tetrahydrofuran-3-one or 5-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid.

    Reduction: Formation of 5-(4-chlorophenyl)tetrahydrofuran.

    Substitution: Formation of 5-(4-methoxyphenyl)tetrahydrofuran-3-ol or 5-(4-cyanophenyl)tetrahydrofuran-3-ol.

Mechanism of Action

The mechanism of action of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to specific targets, while the tetrahydrofuran ring can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Structural Analogs with 4-Chlorophenyl Substituents

Several compounds sharing the 4-chlorophenyl moiety have been synthesized and studied (Table 1). For example:

  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) (from ) are hydroxamic acids with antioxidant properties. These compounds differ from the target molecule in their functional groups (hydroxamic acid vs. alcohol) and core structure (acyclic vs. tetrahydrofuran).

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol Tetrahydrofuran Alcohol, 4-Cl-phenyl ~214.67* High rigidity, moderate polarity
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Acyclic Hydroxamic acid, 4-Cl-phenyl 252.73 Antioxidant activity
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) Acyclic Hydroxamic acid, cyclohexyl 320.84 Enhanced lipophilicity

*Calculated based on molecular formula C₁₀H₁₁ClO₂.

Key Observations :

  • Hydroxamic acids (e.g., compounds 8 and 10) exhibit metal-chelating properties, which are absent in the alcohol-functionalized target molecule. This difference may limit the latter’s applicability in metalloenzyme inhibition .

Functional Group and Bioactivity Comparison

The hydroxyl group in this compound contrasts with the hydroxamic acid groups in analogs from . However, the tetrahydrofuran scaffold may enhance metabolic stability compared to acyclic structures .

Methods for Assessing Similarity

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficient, pharmacophore mapping) are critical for predicting bioactivity. While the target compound shares the 4-chlorophenyl group with analogs like compound 8, differences in core structure and functional groups reduce their similarity scores. This aligns with the principle that minor structural changes can drastically alter biological responses .

Physicochemical Properties

  • Solubility : The tetrahydrofuran ring may improve water solubility compared to bulkier cyclohexyl-containing analogs (e.g., compound 10).
  • Lipophilicity : The 4-chlorophenyl group increases logP values, but the hydroxyl group counterbalances this effect, likely making the target compound less lipophilic than hydroxamic acid analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.